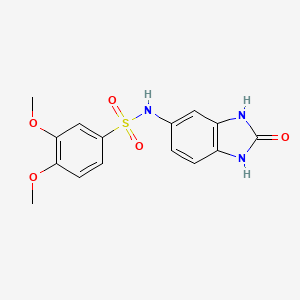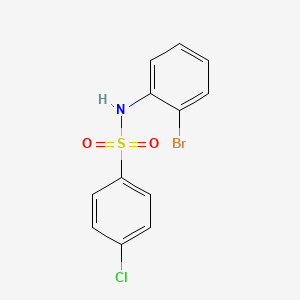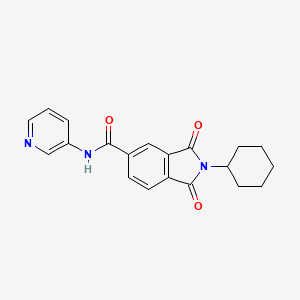![molecular formula C13H12N4O3 B5785115 1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone](/img/structure/B5785115.png)
1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone, also known as AMPE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. AMPE belongs to the family of pyrimidine derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone is not fully understood. However, studies have shown that this compound inhibits the activity of several enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and histone deacetylases (HDACs). Inhibition of these enzymes is thought to contribute to the anti-inflammatory, anti-cancer, and anti-viral activities of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of COX-2. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. This compound has also been shown to inhibit the replication of viruses such as HIV and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, this compound has not been extensively studied in vivo, which limits its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone. One direction is to investigate the mechanism of action of this compound in more detail, which could provide insights into its potential therapeutic applications. Another direction is to study the effects of this compound in vivo, which could provide more information on its safety and efficacy. Additionally, there is potential for the development of new derivatives of this compound with improved biological activities. Overall, research on this compound has the potential to lead to the development of new therapeutic agents for the treatment of inflammation, cancer, and viral infections.
Méthodes De Synthèse
1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 4-nitrophenyl-3-buten-2-one. The resulting compound is then reacted with guanidine to form the pyrimidine ring, which is subsequently reduced to form this compound. The purity and yield of this compound can be improved by using chromatographic techniques.
Applications De Recherche Scientifique
1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-viral activities. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to inhibit the replication of viruses such as HIV and HCV.
Propriétés
IUPAC Name |
1-[4-amino-6-methyl-2-(4-nitrophenyl)pyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-7-11(8(2)18)12(14)16-13(15-7)9-3-5-10(6-4-9)17(19)20/h3-6H,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHHEUOJHKIVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5785051.png)

![N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide](/img/structure/B5785062.png)









![5-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}isophthalic acid](/img/structure/B5785126.png)